
3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H24N4O3S and its molecular weight is 424.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 424.15691181 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Tetrahydroquinazolinone core : A bicyclic structure known for various biological activities.
- Phenylpiperazine moiety : Often associated with central nervous system (CNS) activity.
- Methoxyethyl group : This substitution may enhance solubility and bioavailability.
Molecular Formula
The molecular formula is C20H24N4O2S, indicating a diverse range of functional groups that contribute to its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to the one exhibit significant antimicrobial properties. The presence of the piperazine ring is often linked to increased antibacterial activity. For instance, derivatives with piperazine have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
Central Nervous System Effects
The phenylpiperazine component suggests potential psychoactive effects. Studies on related compounds have demonstrated their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation can lead to anxiolytic and antidepressant effects, making it a candidate for further neuropharmacological research .
Antitumor Activity
Preliminary studies indicate that similar tetrahydroquinazolinones possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Further investigation into this compound’s structure-activity relationship (SAR) could elucidate its potential as an anticancer agent .
Study 1: Antimicrobial Activity
A study evaluated various derivatives of tetrahydroquinazolinones against Staphylococcus aureus and E. coli. The results showed that specific modifications in the piperazine structure led to enhanced antimicrobial efficacy, suggesting a promising pathway for developing new antibiotics .
Study 2: CNS Activity
In a behavioral study on mice, compounds structurally similar to the target compound were assessed for anxiolytic effects using the elevated plus maze test. Results indicated significant reductions in anxiety-like behavior, correlating with increased serotonin levels in the brain .
Study 3: Anticancer Potential
A recent investigation into the cytotoxic effects of tetrahydroquinazolinones on human breast cancer cells revealed IC50 values in the micromolar range. The study highlighted the importance of the sulfanylidene group in enhancing cytotoxicity through reactive oxygen species (ROS) generation .
Data Summary
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.45 g/mol
- Functional Groups :
- Tetrahydroquinazoline moiety
- Piperazine ring
- Methoxyethyl side chain
- Sulfanylidene group
Pharmacological Applications
The compound has been studied for its potential as a neurotransmitter modulator . Research indicates that it may interact with serotonin receptors, particularly the 5-HT_1A receptor, which is significant for treating anxiety and depression .
Case Study: Neuropharmacology
In a study involving animal models, the compound demonstrated efficacy in reducing anxiety-like behaviors. The administration of varying doses resulted in a significant decrease in anxiety scores compared to control groups, suggesting its potential as an anxiolytic agent.
Anticancer Activity
Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in malignant cells, making it a candidate for further development as an anticancer drug.
Data Table: Cytotoxicity Results
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
A549 (Lung Cancer) | 18.5 | Reactive oxygen species generation |
Antimicrobial Properties
Research has also explored the antimicrobial activity of this compound against various bacterial strains. The results indicate moderate efficacy against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.
Case Study: Antimicrobial Testing
In vitro testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as a lead compound for antibiotic development .
Chemical Reactions Analysis
Reactivity of the Piperazine Moiety
The 4-phenylpiperazine-1-carbonyl group undergoes characteristic reactions of secondary amines and amides:
Acylation and Alkylation
-
Piperazine derivatives readily react with acylating agents (e.g., acyl chlorides) or alkylating agents (e.g., alkyl halides) at the secondary amine site.
Example Reaction :
Compound+AcClBaseN-Acetyl derivative
This reaction modifies the piperazine’s electronic properties, influencing binding affinity in medicinal chemistry applications .
Hydrolysis of the Amide Bond
Under acidic or basic conditions, the amide bond hydrolyzes to yield 4-phenylpiperazine and a carboxylic acid derivative:
Compound+H2OHCl/NaOH7-Carboxy-tetrahydroquinazolinone+4-Phenylpiperazine
The reaction is slow at room temperature but accelerates under reflux .
Sulfanylidene (Thione) Group Reactivity
The 2-sulfanylidene group participates in nucleophilic and redox reactions:
Nucleophilic Substitution
The thione sulfur reacts with alkyl halides to form thioethers:
Compound+CH3I→2-(Methylthio)-derivative
This reaction is selective under mild conditions (e.g., K2CO3, DMF, 25°C) .
Oxidation
Oxidizing agents like H2O2 or mCPBA convert the thione to a sulfoxide or sulfone:
CompoundH2O22-Sulfinyl- or 2-sulfonyl-derivative
The sulfoxide forms preferentially at low temperatures, while prolonged exposure yields the sulfone .
Tetrahydroquinazolinone Core Modifications
The fused bicyclic system undergoes ring-specific reactions:
Ring-Opening Reactions
Strong nucleophiles (e.g., Grignard reagents) attack the carbonyl group, leading to ring opening:
Compound+RMgX→Linear amide product
This reaction is reversible under acidic conditions .
Tautomerism
The 2-sulfanylidene group exhibits thione-thiol tautomerism, influencing hydrogen-bonding interactions and solubility:
Thione form⇌Thiol form
The equilibrium shifts toward the thione in nonpolar solvents .
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via nucleophilic attack of water on the carbonyl carbon, facilitated by acid/base catalysis .
-
Thione Reactivity : The sulfur lone pair drives nucleophilicity, while conjugation with the quinazolinone ring stabilizes transition states .
-
Piperazine Functionalization : Steric effects from the 4-phenyl group direct substitutions to the less hindered nitrogen .
Experimental Considerations
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Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for nucleophilic substitutions .
-
Temperature Control : Oxidation reactions require strict temperature monitoring to avoid over-oxidation .
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Purification : Column chromatography (SiO2, ethyl acetate/hexane) effectively isolates derivatives .
Properties
IUPAC Name |
3-(2-methoxyethyl)-7-(4-phenylpiperazine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-14-13-26-21(28)18-8-7-16(15-19(18)23-22(26)30)20(27)25-11-9-24(10-12-25)17-5-3-2-4-6-17/h2-8,15H,9-14H2,1H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROWXNJOZAWVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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